An In-depth Technical Guide to the Chemical Properties of 2-Amino-5-chlorobenzaldehyde

An In-depth Technical Guide to the Chemical Properties of 2-Amino-5-chlorobenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Amino-5-chlorobenzaldehyde is a versatile bifunctional aromatic compound of significant interest in synthetic organic chemistry. Its unique structure, featuring an amino group and an aldehyde group ortho to each other on a chlorinated benzene ring, makes it a valuable precursor for the synthesis of a wide array of heterocyclic compounds, particularly in the realm of pharmaceutical development. This technical guide provides a comprehensive overview of the chemical and physical properties of 2-Amino-5-chlorobenzaldehyde, detailed experimental protocols for its synthesis and key reactions, and a summary of its spectral data. The information presented herein is intended to serve as a crucial resource for researchers and professionals engaged in synthetic chemistry and drug discovery.

Chemical and Physical Properties

2-Amino-5-chlorobenzaldehyde is a yellow to brown solid at room temperature.[1] It is air-sensitive and should be stored under an inert atmosphere, such as argon, at temperatures between 2-8°C.[2][3] The compound is slightly soluble in water and incompatible with strong oxidizing agents.[2][3]

Physical Properties

A summary of the key physical properties of 2-Amino-5-chlorobenzaldehyde is presented in the table below for easy reference.

| Property | Value | Reference |

| CAS Number | 20028-53-9 | [2] |

| Molecular Formula | C₇H₆ClNO | [3] |

| Molecular Weight | 155.58 g/mol | [2] |

| Appearance | Yellow to brown or gray powder/crystals | [1][4] |

| Melting Point | 71-73 °C | [3] |

| Boiling Point | 288.1 °C at 760 mmHg | [3] |

| Density | 1.348 g/cm³ | [3] |

| Flash Point | 128 °C | [3] |

| Water Solubility | Slightly soluble | [3] |

| pKa | -0.28±0.10 (Predicted) | [3] |

Chemical Reactivity

The chemical reactivity of 2-Amino-5-chlorobenzaldehyde is dictated by the interplay of its three functional groups: the amino group (-NH₂), the aldehyde group (-CHO), and the chloro group (-Cl) attached to the aromatic ring. The amino group is a strong activating group and an ortho-, para-director in electrophilic aromatic substitution, while the aldehyde group is a deactivating meta-director. This electronic landscape makes the compound a versatile building block for various chemical transformations.

Key reactions involving 2-Amino-5-chlorobenzaldehyde include:

-

Schiff Base Formation: The aldehyde group readily undergoes condensation reactions with primary amines to form imines, commonly known as Schiff bases.[2] This reaction is fundamental in the synthesis of various biologically active molecules and ligands.

-

Quinoline Synthesis: The ortho-disposition of the amino and aldehyde groups makes it an ideal substrate for Friedländer annulation and related cyclization reactions to form quinolines, a privileged scaffold in medicinal chemistry.[2]

-

Nucleophilic Addition: The carbonyl carbon of the aldehyde is susceptible to nucleophilic attack, allowing for the introduction of a variety of functional groups.

-

Reactions of the Amino Group: The amino group can be acylated, alkylated, or diazotized to introduce further chemical diversity.

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of 2-Amino-5-chlorobenzaldehyde. The following table summarizes its key spectral features.

| Spectroscopy | Key Features | Reference |

| ¹H NMR (CDCl₃) | δ 9.80 (s, 1H, -CHO), 7.44 (d, J=2 Hz, 1H, Ar-H), 7.25 (dd, J=9, 2 Hz, 1H, Ar-H), 6.61 (d, J=9 Hz, 1H, Ar-H), 6.14 (br s, 2H, -NH₂) | [5] |

| IR (KBr) | ~3400 cm⁻¹ (N-H stretching), ~1680 cm⁻¹ (C=O stretching) | [2] |

| Mass Spectrometry | Molecular Ion Peak (M⁺) expected at m/z = 155/157 (due to ³⁵Cl/³⁷Cl isotopes) | [2] |

Experimental Protocols

Detailed methodologies for the synthesis of 2-Amino-5-chlorobenzaldehyde and its subsequent use in the formation of Schiff bases and quinolines are provided below.

Synthesis of 2-Amino-5-chlorobenzaldehyde via Reduction of 5-Chloro-2-nitrobenzaldehyde

This is one of the most common and efficient methods for the preparation of 2-Amino-5-chlorobenzaldehyde.[2]

Materials:

-

5-Chloro-2-nitrobenzaldehyde

-

Sodium dithionite (Na₂S₂O₄)

-

Sodium carbonate (Na₂CO₃)

-

Methanol

-

Dichloromethane (CH₂Cl₂)

-

Water

-

Silica gel

-

Petroleum ether

Procedure:

-

In a reaction vessel, prepare an aqueous solution containing sodium dithionite (145.09 mmol) and sodium carbonate (122.46 mmol) in 500 mL of water.

-

In a separate flask, dissolve 5-chloro-2-nitrobenzaldehyde (22.89 mmol) in 100 mL of methanol.

-

At 45 °C, add the methanolic solution of 5-chloro-2-nitrobenzaldehyde dropwise to the aqueous solution of sodium dithionite and sodium carbonate over a period of 25 minutes.

-

After the addition is complete, heat the reaction mixture to 65 °C and maintain this temperature until the reaction is complete (monitor by TLC).

-

Cool the reaction mixture to room temperature.

-

Extract the product with dichloromethane (3 x volumes).

-

Combine the organic phases, wash with water, and dry over anhydrous sodium sulfate.

-

Concentrate the organic phase under reduced pressure.

-

Purify the crude product by filtration through a pad of silica gel, eluting with a mixture of dichloromethane and petroleum ether (4:1).

-

Concentrate the eluent under reduced pressure to obtain 2-amino-5-chlorobenzaldehyde as a yellow oil (yield: ~60%).[5]

Synthesis of a Schiff Base from 2-Amino-5-chlorobenzaldehyde

This protocol outlines the general procedure for the condensation reaction between 2-Amino-5-chlorobenzaldehyde and a primary amine.

Materials:

-

2-Amino-5-chlorobenzaldehyde

-

A primary amine (e.g., aniline)

-

Ethanol

-

Glacial acetic acid (catalytic amount)

Procedure:

-

Dissolve 2-Amino-5-chlorobenzaldehyde (1 equivalent) in ethanol in a round-bottom flask.

-

Add the primary amine (1 equivalent) to the solution.

-

Add a few drops of glacial acetic acid to catalyze the reaction.

-

Reflux the reaction mixture for 2-4 hours (monitor by TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

The Schiff base product will often precipitate out of the solution.

-

Collect the solid product by vacuum filtration and wash with cold ethanol.

-

The crude product can be further purified by recrystallization from a suitable solvent like ethanol.[2]

Synthesis of a Quinoline Derivative via Friedländer Annulation

This method utilizes the reaction of 2-Amino-5-chlorobenzaldehyde with a compound containing an α-methylene group adjacent to a carbonyl group.

Materials:

-

2-Amino-5-chlorobenzaldehyde

-

A ketone with an α-methylene group (e.g., acetone)

-

Base catalyst (e.g., sodium hydroxide or potassium hydroxide)

-

Ethanol

Procedure:

-

Dissolve 2-Amino-5-chlorobenzaldehyde (1 equivalent) in ethanol in a round-bottom flask.

-

Add the ketone (1.1 equivalents) to the solution.

-

Add a catalytic amount of the base.

-

Reflux the reaction mixture for 6-12 hours (monitor by TLC).

-

After completion, cool the reaction mixture to room temperature.

-

Neutralize the reaction mixture with a dilute acid (e.g., acetic acid).

-

The quinoline product may precipitate. If not, the solvent can be removed under reduced pressure, and the residue purified by column chromatography.

-

Collect the product and purify by recrystallization if necessary.[2]

Mandatory Visualizations

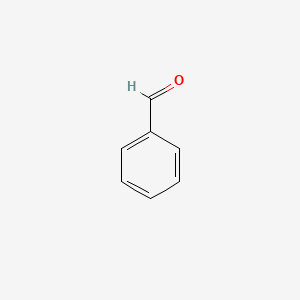

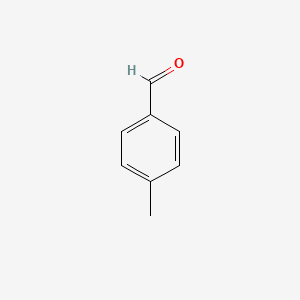

The following diagrams, generated using Graphviz, illustrate the key synthetic pathways discussed in this guide.

Caption: Synthesis of 2-Amino-5-chlorobenzaldehyde.

Caption: Key Reactions of 2-Amino-5-chlorobenzaldehyde.

Safety and Handling

2-Amino-5-chlorobenzaldehyde is an irritant and may cause skin and serious eye irritation, as well as respiratory irritation.[2] It is harmful if swallowed.[6] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn when handling this compound.[5] All work should be conducted in a well-ventilated area or a fume hood.[7] As it is air-sensitive, it should be stored under an inert atmosphere.[5]

Conclusion

2-Amino-5-chlorobenzaldehyde is a pivotal synthetic intermediate with a rich and versatile chemistry. Its utility in the construction of complex heterocyclic systems, particularly Schiff bases and quinolines, underscores its importance in medicinal chemistry and drug discovery. This technical guide has provided a detailed overview of its chemical and physical properties, spectroscopic data, and key experimental protocols. The information compiled herein should serve as a valuable and practical resource for researchers, enabling them to effectively utilize this compound in their synthetic endeavors.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. 2-Amino-5-chlorobenzaldehyde|Organic Synthesis & Pharma Intermediate [benchchem.com]

- 3. 2-Amino-5-chlorobenzaldehyde | C7H6ClNO | CID 2773898 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. jptcp.com [jptcp.com]

- 5. 2-Amino-5-chlorobenzaldehyde synthesis - chemicalbook [chemicalbook.com]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis, Spectral Characterization, Thermal Investigation, Computational Studies, Molecular Docking, and In Vitro Biological Activities of a New Schiff Base Derived from 2-Chloro Benzaldehyde and 3,3′-Dimethyl-[1,1′-biphenyl]-4,4′-diamine - PMC [pmc.ncbi.nlm.nih.gov]